molecular formula C16H18N2O2S2 B2424145 1-Cyclopentyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea CAS No. 1421508-69-1

1-Cyclopentyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea

Cat. No.: B2424145
CAS No.: 1421508-69-1
M. Wt: 334.45
InChI Key: NZHLTAQJLQCFFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene-based analogs, like the compound , have been the subject of much scientific interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Chemical Reactions Analysis

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Stereochemical and Synthesis Studies

  • Research on urea and thiourea derivatives has demonstrated their utility in creating heterocycles and exploring stereochemical outcomes. Fülöp, Bernáth, and Sohár (1985) conducted stereochemical studies resulting in the formation of 1,3-heterocycles, providing insights into the cyclization processes and stereochemical preferences of these compounds in organic synthesis (Fülöp, Bernáth, & Sohár, 1985).

Molecular Structure and Interaction Studies

  • Kang, Kim, Kwon, and Kim (2015) reported on the crystal structure of a urea fungicide, highlighting the importance of molecular conformation and intermolecular interactions in understanding the properties and applications of these compounds (Kang, Kim, Kwon, & Kim, 2015).

Electrocatalytic Properties

  • The electrochromic properties of dithienylcyclopentene derivatives, which share structural motifs with the compound of interest, have been studied by Peters and Branda (2003). Their work illustrates the potential of these compounds in developing materials with light-controlled electrochromic properties (Peters & Branda, 2003).

Anticancer Potential and Biological Activity

  • Urea derivatives have been synthesized and evaluated for their anticancer activities, showcasing the therapeutic potential of these molecules. Gaudreault, Lacroix, Pagé, and Joly (1988) synthesized 1-aryl-3-(2-chloroethyl) ureas with promising cytotoxicity against human adenocarcinoma cells (Gaudreault, Lacroix, Pagé, & Joly, 1988).

Material Science Applications

  • In material science, Lloyd and Steed (2011) explored how anions can influence the rheology, morphology, and gelation properties of low molecular weight hydrogelators, highlighting the versatile utility of urea derivatives in designing responsive materials (Lloyd & Steed, 2011).

Future Directions

Thiophene-based analogs continue to attract a growing number of scientists due to their potential as biologically active compounds . They are expected to play a vital role in the future for medicinal chemists to improve advanced compounds with a variety of biological effects . The development of efficient and efficacious strategies for the synthesis of these compounds is a major challenge facing synthetic chemistry .

Properties

IUPAC Name

1-cyclopentyl-3-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S2/c19-15(13-6-3-9-21-13)14-8-7-12(22-14)10-17-16(20)18-11-4-1-2-5-11/h3,6-9,11H,1-2,4-5,10H2,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHLTAQJLQCFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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